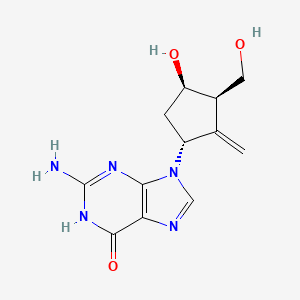

(1R,3R,4R)-Entecavir

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Entecavir is an antiviral medicine used to treat liver infection caused by the hepatitis B virus . It belongs to the family of medicines called antivirals and works by inhibiting the DNA synthesis in the Hepatitis B virus . It is not a cure for hepatitis but it helps to keep the virus from reproducing and causing more liver damage .

Synthesis Analysis

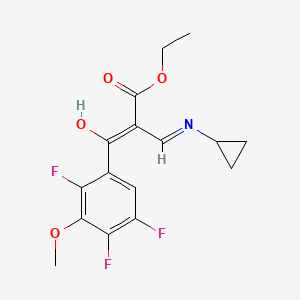

The synthesis of Entecavir involves a stereoselective boron–aldol reaction to afford the acyclic carbon skeleton of the methylenecylopentane moiety. Its cyclization is catalyzed by Cp2TiCl through an intramolecular radical addition of an epoxide to an alkyne. The coupling with a purine derivative is achieved by a Mitsunobu reaction .

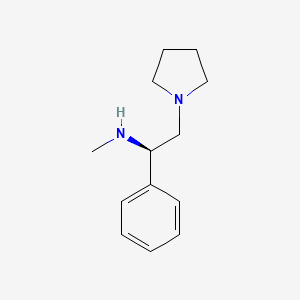

Molecular Structure Analysis

Entecavir is a guanosine nucleoside analogue . Its molecular formula is C12H15N5O3, and it has an average mass of 277.279 Da . The structure of Entecavir includes a guanine base attached to a sugar (ribose) molecule .

Chemical Reactions Analysis

Entecavir is a guanosine nucleoside analogue that selectively inhibits the Hepatitis B virus, blocking all three steps in the replication process . It competes with the natural substrate deoxyguanosine triphosphate, thereby inhibiting the HBV polymerase .

Physical And Chemical Properties Analysis

Entecavir has a molecular weight of 277.28 and its formula is C12H15N5O3 . It is slightly soluble in water (2.4mg/ml) and the pH of the saturated solution in water is 7.9 at 25°C .

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-9-[(1R,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-XLPZGREQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H](C[C@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-9-((1R,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.